

Characterization of Diisopropyl Carbonate: A Comparative ^1H and ^{13}C NMR Analysis

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Compound of Interest

Compound Name: Diisopropyl carbonate

Cat. No.: B044100

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For researchers, scientists, and drug development professionals, precise molecular characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules. This guide provides a comparative analysis of **diisopropyl carbonate** using ^1H and ^{13}C NMR spectroscopy, with supporting data from similar carbonate esters, dimethyl carbonate and diethyl carbonate.

This document outlines the expected spectral data for **diisopropyl carbonate** and its alternatives, details the experimental protocols for acquiring high-quality NMR spectra, and presents a logical workflow for this characterization process.

^1H and ^{13}C NMR Spectral Data Comparison

The structural differences between **diisopropyl carbonate**, diethyl carbonate, and dimethyl carbonate are clearly reflected in their respective ^1H and ^{13}C NMR spectra. The following tables summarize the key chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Structure	Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Diisopropyl Carbonate	$\text{CH}(\text{CH}_3)_2\text{OC}(\text{O})\text{OCH}(\text{CH}_3)_2$	a	~4.8	Septet	~6.3
b	~1.3	Doublet	~6.3		
Diethyl Carbonate	$\text{CH}_3\text{CH}_2\text{OC}(\text{O})\text{OCH}_2\text{CH}_3$	a	4.19	Quartet	7.1
b	1.31	Triplet	7.1		
Dimethyl Carbonate	$\text{CH}_3\text{OC}(\text{O})\text{OCH}_3$	a	3.78	Singlet	N/A

Table 2: ^{13}C NMR Spectral Data Comparison

Compound	Structure	Signal	Chemical Shift (δ , ppm)
Diisopropyl Carbonate	$\text{CH}(\text{CH}_3)_2\text{OC}(\text{O})\text{OCH}(\text{CH}_3)_2$	a (C=O)	~154.5
b (CH)	~72.0		
c (CH ₃)	~22.0		
Diethyl Carbonate	$\text{CH}_3\text{CH}_2\text{OC}(\text{O})\text{OCH}_2\text{CH}_3$	a (C=O)	155.4
b (CH ₂)	64.1		
c (CH ₃)	14.3		
Dimethyl Carbonate	$\text{CH}_3\text{OC}(\text{O})\text{OCH}_3$	a (C=O)	155.9
b (CH ₃)	54.9		

Experimental Protocols

Reproducible and high-quality NMR data is contingent on meticulous experimental procedures. The following is a standard protocol for the ^1H and ^{13}C NMR analysis of carbonate compounds.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of the carbonate sample for ^1H NMR and 20-50 mg for ^{13}C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl_3). The volume should be approximately 0.6-0.7 mL.
- **Dissolution:** Dissolve the sample completely in the deuterated solvent within a clean, dry vial. Gentle vortexing can aid dissolution.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- **Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

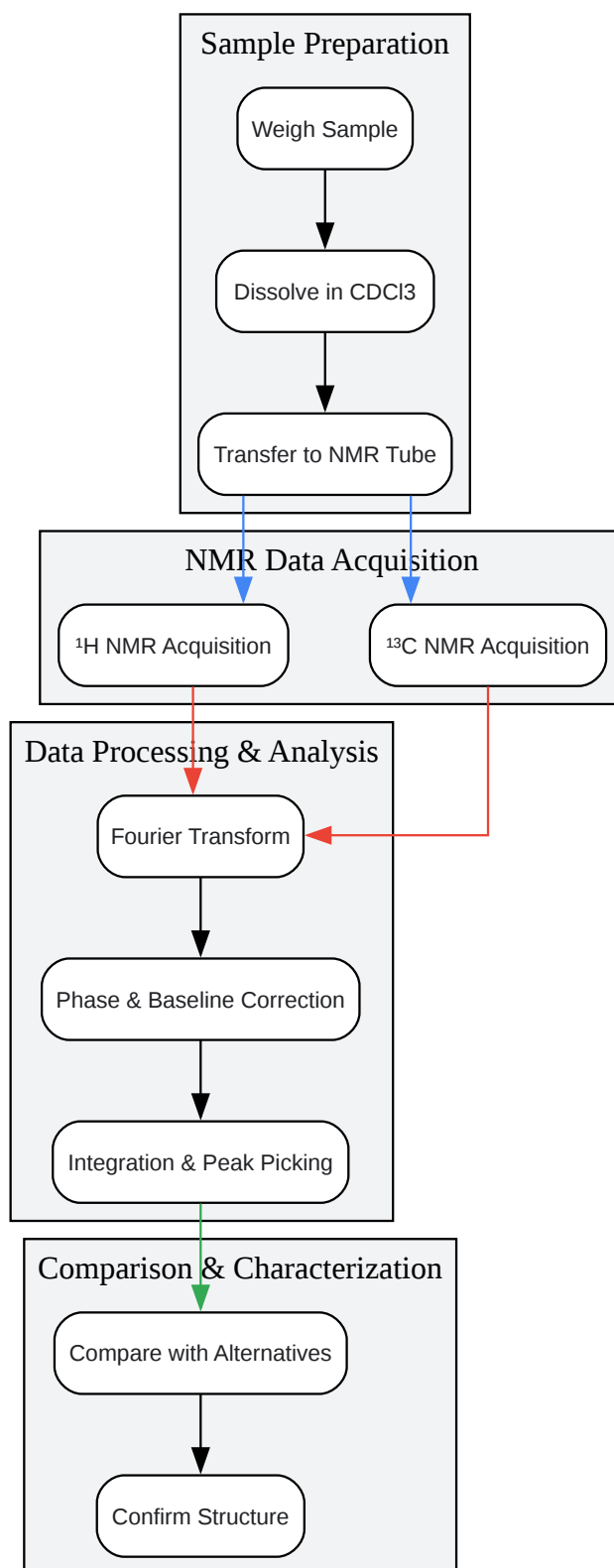
Data Acquisition

- **Instrumentation:** Experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Parameters:**
 - **Pulse Sequence:** Standard single-pulse sequence.
 - **Number of Scans:** 8 to 16 scans are typically sufficient.
 - **Relaxation Delay:** 1-2 seconds.
 - **Acquisition Time:** 2-4 seconds.
- **^{13}C NMR Parameters:**

- Pulse Sequence: Standard single-pulse sequence with proton decoupling.
- Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ^{13}C isotope.
- Relaxation Delay: 2-5 seconds.
- Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied as necessary.

Logical Workflow for Characterization

The process of characterizing **diisopropyl carbonate** using NMR spectroscopy follows a logical progression from sample preparation to final data analysis and comparison.



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NMR Characterization Workflow

This comprehensive guide provides the necessary data and protocols for the accurate characterization of **diisopropyl carbonate** using ^1H and ^{13}C NMR spectroscopy. By comparing its spectral features with those of known analogues, researchers can confidently verify the structure and purity of their synthesized compounds.

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